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Introduction

Tofacitinib is a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases such
as rheumatoid arthritis and ulcerative colitis. It primarily inhibits JAK1 and JAKS, thereby
disrupting the JAK-STAT signaling pathway, which is crucial for the production of inflammatory
cytokines.[1][2][3][4] Despite its efficacy, a significant number of patients either do not respond
or develop resistance to Tofacitinib over time. The underlying genetic mechanisms of this
resistance are not fully understood.

Genome-wide CRISPR-Cas9 knockout screens have emerged as a powerful and unbiased tool
to identify genes whose loss confers resistance to a particular drug.[5][6][7] This technology
allows for the systematic interrogation of thousands of genes to pinpoint those that are
essential for a drug's mechanism of action. Identifying these genes can reveal novel drug
targets for combination therapies to overcome resistance and provide a deeper understanding
of the cellular pathways that mediate Tofacitinib's effects.

This application note provides a detailed protocol for conducting a pooled genome-wide
CRISPR-Cas9 screen to identify genes that, when knocked out, lead to Tofacitinib resistance. It
includes methodologies for the primary screen, data analysis, and validation of candidate
genes.
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Signaling Pathway and Experimental Design

Tofacitinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway. Cytokine
binding to its receptor leads to the activation of receptor-associated JAKs, which in turn
phosphorylate STAT proteins. Phosphorylated STATs then translocate to the nucleus to
regulate the transcription of target genes involved in inflammation and immunity.[2][4][8]
Resistance to Tofacitinib can arise from mutations or altered expression of genes within this
pathway or in parallel signaling pathways that can compensate for the inhibition of JAKs.
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Figure 1: Tofacitinib's inhibition of the JAK-STAT pathway.

The experimental workflow for a pooled CRISPR-Cas9 screen involves transducing a
population of cells with a lentiviral library of single-guide RNAs (SgRNAS), each targeting a
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Figure 2: Experimental workflow for a pooled CRISPR-Cas9 screen.

Experimental Protocols
Protocol 1: Pooled CRISPR-Cas9 Knockout Screen

This protocol outlines the steps for performing a genome-wide positive selection screen to
identify genes that confer resistance to Tofacitinib upon knockout.[5][6][9]

1. Cell Line Preparation:

¢ Select a human cell line that is sensitive to Tofacitinib (e.g., a lymphocyte or myeloid cell

line).

o Generate a stable cell line expressing Cas9 nuclease. This can be achieved by lentiviral
transduction of a Cas9 expression vector followed by antibiotic selection.

o Verify Cas9 expression and activity using a functional assay (e.g., targeting a surface protein
followed by FACS analysis or a gene essential for survival).

2. Lentiviral sgRNA Library Transduction:

e Use a genome-scale sgRNA library (e.g., GeCKO v2, TKOv3).[5]
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Determine the optimal multiplicity of infection (MOI) to achieve ~30-50% transduction
efficiency, ensuring that most cells receive a single sgRNA.

Transduce the Cas9-expressing cells with the pooled sgRNA library at a scale that maintains
a library coverage of at least 300-500 cells per sgRNA.

After 24-48 hours, select transduced cells with an appropriate antibiotic (e.g., puromycin) for
2-3 days.

. Tofacitinib Selection:

Determine the IC50 (half-maximal inhibitory concentration) of Tofacitinib for the Cas9-
expressing cell line.

After antibiotic selection, culture the transduced cell pool for 7-10 days to allow for gene
knockout and protein turnover.

Split the cell population into two groups: a control group (treated with vehicle, e.g., DMSO)
and a Tofacitinib-treated group.

Treat the cells with a concentration of Tofacitinib that results in significant but not complete
cell death (e.g., IC80-1C90).

Culture the cells for 14-21 days, passaging as needed and maintaining the Tofacitinib
concentration. Ensure that the cell number is maintained to preserve library complexity.

Collect cell pellets from the initial population (T=0) and from the vehicle- and Tofacitinib-
treated populations at the end of the selection period.

. SJRNA Sequencing and Analysis:

Extract genomic DNA from the collected cell pellets.

Amplify the integrated sgRNA sequences using a two-step PCR protocol. The first PCR
amplifies the sgRNA cassette, and the second PCR adds sequencing adapters and
barcodes.
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e Sequence the PCR products on a high-throughput sequencing platform (e.g., lllumina
NextSeq).

» Align the sequencing reads to the sgRNA library to obtain read counts for each sgRNA.

o Use software packages like MAGeCK to analyze the data.[10] Identify SgRNAs that are
significantly enriched in the Tofacitinib-treated population compared to the control population.
This will generate a list of candidate Tofacitinib resistance genes.

Protocol 2: Validation of Candidate Genes

This protocol describes the validation of individual gene hits from the primary screen.

1. Generation of Individual Knockout Cell Lines:

o For each top candidate gene, design 2-3 independent sgRNAs targeting different exons.
e Individually clone these sgRNAs into a lentiviral vector.

e Produce lentivirus for each sgRNA and transduce the Cas9-expressing parental cell line.
o Select transduced cells and expand the individual knockout cell lines.

o Confirm gene knockout by Western blot, g°PCR, or Sanger sequencing of the targeted locus.
2. Dose-Response Assays:

o Seed the parental cell line and each individual knockout cell line in 96-well plates.

» Treat the cells with a range of Tofacitinib concentrations for 72 hours.

e Measure cell viability using a suitable assay (e.g., CellTiter-Glo).

» Plot the dose-response curves and calculate the IC50 for each cell line. A significant
increase in the IC50 for the knockout cell lines compared to the parental line validates the
gene's role in Tofacitinib resistance.

w

. Functional Assays:
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o Depending on the function of the validated gene, perform relevant functional assays to
elucidate the mechanism of resistance. For example, if the gene is part of a signaling
pathway, assess the phosphorylation status of key downstream proteins in the presence and
absence of Tofacitinib.

Data Presentation

The results of the CRISPR-Cas9 screen can be summarized in tables to clearly present the
identified candidate genes and their validation.

Table 1: Top Candidate Genes from Primary CRISPR-Cas9 Screen for Tofacitinib Resistance

Gene Symbol Description Log2 Fold Change p-value

Suppressor of
SOCsS1 , _ , 5.8 1.2e-8
cytokine signaling 1

Protein tyrosine
PTPN2 phosphatase non- 5.2 3.5e-8
receptor type 2

CUL3 Cullin 3 4.9 8.1e-7

NF2 Neurofibromin 2 4.5 1.5e-6
Kelch-like ECH-

KEAP1 4.1 5.6e-6

associated protein 1

ATP binding cassette
ABCB1 ) 3.8 9.2e-6
subfamily B member 1

Table 2: Validation of Tofacitinib Resistance in Individual Knockout Cell Lines
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Gene Parental IC50 Knockout IC50 Fold Change Validation
Knockout (nM) (nM) in IC50 Status
SOCS1 150 780 5.2 Validated
PTPN2 150 650 4.3 Validated
CuL3 150 590 3.9 Validated
NF2 150 200 1.3 Not Validated
KEAP1 150 510 3.4 Validated
ABCB1 150 450 3.0 Validated
Conclusion

CRISPR-Cas9 screening is a robust and effective method for identifying genes that mediate
resistance to Tofacitinib. The protocols and data presented in this application note provide a
comprehensive guide for researchers to perform these screens and validate the identified hits.
The discovery of novel resistance genes will not only enhance our understanding of
Tofacitinib's mechanism of action but also pave the way for the development of new therapeutic
strategies to overcome drug resistance in patients with autoimmune diseases.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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